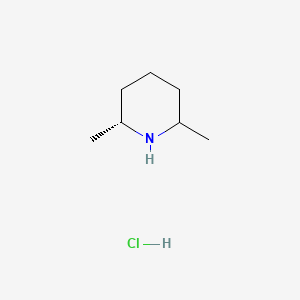

(2R,6R)-2,6-Dimethylpiperidine x HCl

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Synthetic Chemistry

Chiral piperidine scaffolds are foundational structural motifs in a vast array of chemical compounds, particularly within medicinal chemistry and natural product synthesis. thieme-connect.comresearchgate.net The piperidine ring, a six-membered nitrogen-containing heterocycle, is prevalent in the structures of numerous pharmaceuticals and alkaloids. nih.govnih.gov The introduction of chirality into the piperidine scaffold dramatically expands its utility and importance for several key reasons:

Foundation for Biologically Active Molecules: Chiral piperidine derivatives are core components in many pharmaceuticals. thieme-connect.comresearchgate.net Their specific three-dimensional arrangement is often crucial for precise interaction with biological targets like enzymes and receptors, which are themselves chiral. youtube.com The defined stereochemistry can lead to enhanced biological activity and selectivity for the intended target. thieme-connect.comthieme-connect.com

Modulation of Physicochemical Properties: Incorporating chiral centers into the piperidine ring can significantly influence a molecule's properties, such as solubility and pharmacokinetic profile. thieme-connect.comresearchgate.net These modifications are critical during the drug design and development process.

Versatile Synthetic Building Blocks: In organic synthesis, chiral piperidines, including the (2R,6R) and (S,S) isomers of 2,6-dimethylpiperidine (B1222252), serve as valuable building blocks. wikipedia.org They provide a pre-defined stereochemical framework upon which more complex molecules can be constructed.

Use as Chiral Auxiliaries and Ligands: The chirality and structural rigidity of these compounds make them suitable for use as chiral auxiliaries or as ligands in asymmetric catalysis. These applications aim to control the stereochemical outcome of chemical reactions, a central challenge in modern synthesis. nih.gov

Overview of Stereoisomers of 2,6-Dimethylpiperidine

The chemical formula C₇H₁₅N for 2,6-dimethylpiperidine gives rise to three distinct stereoisomers due to the presence of two stereocenters at positions 2 and 6 of the piperidine ring. wikipedia.org These isomers possess the same chemical connectivity but differ in the spatial arrangement of their methyl groups.

The three stereoisomers are:

The (2R,6R)-isomer: This is a chiral molecule belonging to the trans configuration, where the two methyl groups are on opposite sides of the ring's plane. It has a non-superimposable mirror image, the (2S,6S)-isomer.

The (2S,6S)-isomer: As the enantiomer of the (2R,6R) form, it shares the same physical properties (boiling point, density) but rotates plane-polarized light in the opposite direction. It is also a trans isomer.

The (2R,6S)-isomer: This isomer is achiral and is known as a meso compound. nist.gov It has a plane of symmetry and is therefore superimposable on its mirror image. It is also referred to as cis-2,6-dimethylpiperidine (B46485), as the methyl groups are on the same side of the ring's plane. wikipedia.org

The different spatial arrangements of the methyl groups lead to distinct conformational preferences and chemical reactivities, making the separation and selective synthesis of each isomer a key focus of chemical research. wikipedia.org

Table 1: Stereoisomers of 2,6-Dimethylpiperidine

| Isomer Name | Stereochemical Designation | Relationship |

|---|---|---|

| (2R,6R)-2,6-Dimethylpiperidine | trans | Enantiomer of (2S,6S)-isomer |

| (2S,6S)-2,6-Dimethylpiperidine | trans | Enantiomer of (2R,6R)-isomer |

| (2R,6S)-2,6-Dimethylpiperidine | cis (meso) | Diastereomer of (2R,6R) and (2S,6S) isomers |

Historical Context of Research on (2R,6R)-2,6-Dimethylpiperidine

The study of 2,6-dimethylpiperidine and its isomers has been a subject of interest for many decades, driven by its presence in natural products and its utility in stereocontrolled synthesis. Research efforts have historically focused on two main challenges: the separation of the stereoisomers and their enantioselective synthesis.

Initial preparations often involved the reduction of 2,6-dimethylpyridine (B142122) (2,6-lutidine), a reaction that typically yields a mixture of the cis and trans isomers, with the achiral cis (meso) form often predominating. wikipedia.org The separation of these diastereomers can be achieved through physical methods like fractional distillation. google.com

A significant milestone in the field was the development of methods for racemic resolution—the separation of the racemic mixture of (2R,6R) and (2S,6S)-trans-2,6-dimethylpiperidine into its individual enantiomers. This is often accomplished by reacting the racemic amine with a chiral resolving agent, such as an optically active acid like mandelic acid, to form diastereomeric salts that can be separated by crystallization. google.com

Later advancements in asymmetric synthesis provided more direct routes to specific enantiomers. These methods, which include the use of chiral catalysts or starting materials from the "chiral pool" (naturally occurring chiral molecules), have been crucial for obtaining enantiopure (2R,6R)-2,6-dimethylpiperidine for specialized applications. youtube.comacs.org For instance, enantioselective syntheses have been developed for related 2,6-disubstituted piperidine alkaloids, demonstrating sophisticated strategies to control the stereochemistry at the C2 and C6 positions. acs.org These developments have made compounds like (2R,6R)-2,6-dimethylpiperidine and its hydrochloride salt more accessible for research and as building blocks in complex synthetic projects. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-JVEOKNEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Conformational Analysis of 2r,6r 2,6 Dimethylpiperidine

Determination of Absolute Configuration

The establishment of the (2R,6R) absolute configuration is a critical aspect of its synthesis and characterization, ensuring the correct enantiomer is produced and utilized. The absolute stereochemistry is typically determined through a combination of stereoselective synthesis strategies and analytical techniques.

One definitive method involves asymmetric synthesis, where the piperidine (B6355638) ring is constructed from a starting material of a known absolute configuration, a so-called "chiral pool" approach. For instance, syntheses commencing from precursors like (2S)-hydroxymethylaziridine can lead to the formation of cis-2,6-disubstituted piperidines with a predictable and defined stereochemistry. rsc.orgrsc.org Catalytic asymmetric synthesis represents another powerful strategy, where chiral catalysts guide the reaction to favor the formation of one enantiomer over the other with high enantiomeric excess (ee). nih.gov

Alternatively, the absolute configuration can be assigned by chemical correlation, which involves converting the molecule, without affecting the chiral centers, into a compound whose absolute configuration is already known. A widely used method involves derivatization with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid or MPA), to form diastereomeric esters. escholarship.org The distinct nuclear magnetic resonance (NMR) spectra of these diastereomers allow for the assignment of the absolute configuration at the adjacent chiral center. escholarship.org In some cases, crystallization of a compound with a heavy atom, such as through the formation of osmate esters from alkenes, can facilitate the unambiguous determination of absolute configuration by X-ray crystallography due to anomalous dispersion effects. vaia.com

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring of (2R,6R)-2,6-dimethylpiperidine is not planar and, like cyclohexane, adopts a low-energy chair conformation to minimize angular and torsional strain. In this cis-disubstituted isomer, the two methyl groups can theoretically be oriented in two primary chair conformations: diequatorial (e,e) or diaxial (a,a).

The diequatorial conformation is overwhelmingly favored. In the diaxial conformation, the two methyl groups would experience severe steric repulsion from each other and from the axial hydrogen atoms at the C4 position. This destabilizing interaction, known as a 1,3-diaxial interaction, renders the diaxial conformer significantly higher in energy. youtube.com For the closely related analog cis-1,3-dimethylcyclohexane, the energy difference between the diequatorial and diaxial conformers is substantial, making the diaxial form almost non-existent at room temperature. youtube.com Placing bulky substituents in the equatorial position provides more space and increases the molecule's stability. libretexts.org

| Compound | More Stable Conformer | Less Stable Conformer | Approximate Energy Difference (kJ/mol) | Reference |

|---|---|---|---|---|

| cis-1,3-Dimethylcyclohexane | Diequatorial | Diaxial | ~23 | youtube.com |

| trans-1,2-Dimethylcyclohexane | Diequatorial | Diaxial | ~11.4 | researchgate.net |

Interestingly, this strong conformational preference can be altered by substitution on the nitrogen atom. Studies on N-acyl and N-nitroso derivatives of cis-2,6-dimethylpiperidine (B46485) have shown that steric strain between the N-substituent and the equatorial methyl groups (an A(1,3) strain) can be so severe that it forces the piperidine ring to flip, placing the two methyl groups in the less-favored axial positions. researchgate.net This demonstrates that the conformational dynamics are a delicate balance of steric interactions within the molecule.

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The well-defined stereochemistry and rigid conformational preference of (2R,6R)-2,6-dimethylpiperidine are pivotal to its application in asymmetric synthesis. When used as a chiral auxiliary or as a component of a chiral ligand, its fixed three-dimensional structure can effectively control the stereochemical outcome of a reaction. chemicalbook.com

The two methyl groups in the stable diequatorial conformation create a specific chiral environment around the nitrogen atom. This steric bulk can block one face of a reacting molecule or a metal center to which it is coordinated, forcing an incoming reagent to approach from the less hindered face. This principle is fundamental to its use in diastereoselective reactions, where it can direct the formation of a new stereocenter with high selectivity. rsc.org The predictable nature of its conformation allows chemists to design reactions that yield a desired stereoisomer, which is of paramount importance in the synthesis of complex molecules like pharmaceuticals and natural products.

Spectroscopic Techniques for Stereochemical Elucidation

A suite of spectroscopic methods is essential for confirming the structure, configuration, and purity of (2R,6R)-2,6-dimethylpiperidine.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with circularly polarized light, (2R,6R)-2,6-dimethylpiperidine and its (2S,6S) counterpart would produce mirror-image CD spectra.

While the piperidine ring itself has no strong chromophore in the accessible UV region, the hydrochloride salt introduces N-H bonds and the molecule can be derivatized to contain chromophores. The CD spectrum would exhibit positive or negative peaks, known as Cotton effects, at the absorption wavelengths of these chromophores. The sign and intensity of these Cotton effects are uniquely characteristic of the (2R,6R) absolute configuration, providing a spectroscopic fingerprint for this specific enantiomer. CD spectroscopy is particularly sensitive to the conformation of the molecule, as the spatial arrangement of atoms dictates the interaction with polarized light. arkat-usa.org

To determine the enantiomeric excess (ee), chiral resolving agents are employed. These can be chiral solvating agents (CSAs), which form transient, diastereomeric complexes with the enantiomers through non-covalent interactions. arkat-usa.orgsemanticscholar.org This diastereomeric interaction results in separate, distinguishable signals in the NMR spectrum for each enantiomer, allowing for their integration and the calculation of the enantiomeric ratio. semanticscholar.org A more recent approach uses achiral, symmetric molecules as "prochiral solvating agents." nih.govresearchgate.net These probes interact with the chiral analyte, and the probe's own symmetric protons become non-equivalent, with the degree of signal splitting being linearly proportional to the enantiomeric excess of the analyte. nih.govresearchgate.net

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Expected Integration |

|---|---|---|---|

| -CH₃ | ~1.0-1.2 | Doublet | 6H |

| Ring -CH₂- (axial/equatorial) | ~1.2-1.8 | Multiplet | 6H |

| Ring -CH- | ~2.5-2.8 | Multiplet | 2H |

| N-H (in free base) | Variable | Broad Singlet | 1H |

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. For (2R,6R)-2,6-dimethylpiperidine hydrochloride, a crystal structure would unambiguously confirm the (2R,6R) configuration and the chair conformation of the piperidine ring.

Based on crystal structures of similar compounds, such as 2,6-diaminopyridinium chloride, several key features can be anticipated. The piperidinium (B107235) ring would adopt a chair conformation with both methyl groups in equatorial positions. The protonated nitrogen atom (N⁺-H) would act as a hydrogen bond donor, forming a strong N-H···Cl⁻ hydrogen bond with the chloride anion. This interaction is a defining feature of amine hydrochloride salts and is crucial in organizing the molecules into a stable, three-dimensional crystal lattice. Analysis of the crystal packing would reveal a network of these hydrogen bonds and other weaker intermolecular forces that govern the solid-state architecture.

| Parameter | Expected Observation | Reference Analogy |

|---|---|---|

| Ring Conformation | Chair | |

| Methyl Group Orientation | Diequatorial | youtube.com |

| Key Intermolecular Interaction | N⁺-H···Cl⁻ Hydrogen Bond | |

| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |

Advanced Synthetic Methodologies for 2r,6r 2,6 Dimethylpiperidine and Its Enantiomers

Asymmetric Synthesis Approaches

Enantioselective catalytic hydrogenation represents a direct and atom-economical method for producing chiral molecules. While the direct asymmetric hydrogenation of 2,6-lutidine to (2R,6R)-2,6-dimethylpiperidine is challenging, significant progress has been made in the asymmetric hydrogenation of related heterocyclic precursors, demonstrating the potential of this approach.

A notable example involves the Ir-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. nih.govresearchgate.net Using a catalyst system comprising an Iridium precursor and a chiral spiro-phosphine-oxazoline ligand (SpinPHOX), a variety of chiral 3,6-disubstituted-2,5-diketopiperazines were synthesized with high yields and excellent stereoselectivities. nih.gov This method is significant as the resulting cyclic dipeptides can be precursors to chiral piperidines. The reaction proceeds with exclusive cis-diastereoselectivity and high enantioselectivity. nih.govresearchgate.net

Mechanistic studies revealed that the reaction likely follows a processive mechanism, where a single catalyst molecule hydrogenates both double bonds of the substrate without the intermediate dissociating. nih.gov Furthermore, it was shown that the stereochemistry of the second hydrogenation step is controlled by the chiral center established in the first step, ensuring high cis-diastereoselectivity. nih.govresearchgate.net

Table 1: Ir-Catalyzed Double Asymmetric Hydrogenation of a Diketopiperazine Precursor nih.gov This table illustrates the effectiveness of the catalyst system in a representative transformation.

| Substrate | Catalyst System | Product | Yield | de (%) | ee (%) |

| 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione | Ir/SpinPHOX | cis-3,6-Dibenzyl-1,4-dimethylpiperazine-2,5-dione | >99% | >99 | 98 |

This research showcases a powerful strategy for establishing the cis-stereochemistry found in (2R,6R)-2,6-dimethylpiperidine through catalytic hydrogenation of a suitable precursor.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds without relying on metal catalysts. These strategies often utilize small, chiral organic molecules to induce stereoselectivity.

One prominent approach involves the use of proline and its derivatives to catalyze reactions that form the piperidine (B6355638) ring. For instance, a domino Mannich/aza-Michael reaction sequence can be catalyzed by (S)-proline to construct piperidinone structures. mun.ca Although initial studies attempting to react stable acyclic imines with enones under (S)-proline catalysis were unsuccessful, the underlying strategy of using organocatalysis to control the stereoselective formation of the piperidine core remains a key area of research. mun.ca The goal of such methodologies is to create piperidinones that can be subsequently reduced to the desired 2,6-disubstituted piperidines. mun.ca

Iterative use of proline-catalyzed α-aminoxylations has also been successfully employed to generate stereogenic centers that are later incorporated into a lactone ring, which can be a precursor to piperidine systems. scispace.com These methods highlight the versatility of organocatalysis in building complex chiral molecules from simple starting materials.

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

Several types of chiral auxiliaries have been applied to the synthesis of substituted piperidines. ru.nl Evans-type oxazolidinones, for example, are widely used to control the stereochemistry of aldol (B89426) and conjugate addition reactions. wikipedia.orgillinoisstate.edu In the context of piperidine synthesis, an N-acylated oxazolidinone can undergo a diastereoselective conjugate addition, establishing a key stereocenter. illinoisstate.edu

Another powerful method involves the use of chiral sulfinyl imines. A domino imino-aldol reaction followed by an intramolecular aza-Michael reaction has been developed for the highly diastereoselective and enantioselective synthesis of substituted piperidines. nih.gov The chirality of the sulfinyl group on the imine effectively controls the stereochemical course of the reaction, leading to enantiopure piperidine products. nih.gov This method is particularly effective for creating 2,6-disubstituted piperidines. lookchem.com

Table 2: Synthesis of Chiral Piperidines using a Chiral Sulfinyl Auxiliary lookchem.com This table shows results from a domino imino-aldol/aza-Michael reaction sequence.

| Aldimine Substituent (Ar) | Enolate Precursor | Product | Yield (%) | Diastereomeric Ratio |

| Phenyl | Ethyl 2-benzylideneacetoacetate | 2,6-disubstituted piperidine | 78 | >99:1 |

| 4-Chlorophenyl | Ethyl 2-benzylideneacetoacetate | 2,6-disubstituted piperidine | 75 | >99:1 |

| 4-Methylphenyl | Ethyl 2-benzylideneacetoacetate | 2,6-disubstituted piperidine | 72 | >99:1 |

Intramolecular cyclization reactions are highly efficient for constructing ring systems like piperidines, as they are often entropically favored. When combined with methods to control stereochemistry, they provide powerful routes to enantiopure cyclic compounds.

The intramolecular Sₙ2′ (anti-substitution nucleophilic bimolecular with allylic rearrangement) reaction offers a unique method for synthesizing piperidines with excellent stereocontrol. In one reported strategy, the cyclization of α-amino ester enolates containing an allylic leaving group provides piperidine derivatives with vicinal stereocenters. nih.govresearchgate.net

A key feature of this method is the "memory of chirality," where the chirality of the starting material is effectively transferred to the product with high fidelity. nih.govresearchgate.net This approach has been used to synthesize piperidines with vicinal quaternary-tertiary stereocenters in excellent diastereo- and enantioselectivity. nih.gov The reaction proceeds through a synchronous anti-Sₙ2′ pathway, and its efficiency is enhanced by the Thorpe-Ingold effect. nih.govrsc.org This method represents a potent way to construct highly substituted chiral piperidine rings. nih.govresearchgate.net

Domino reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex molecules from simple precursors. The domino imino-aldol/aza-Michael reaction is a prime example used for the stereoselective synthesis of piperidines. nih.govscilit.com

This one-pot strategy involves the initial addition of a β-keto ester enolate to an N-activated aldimine (an imino-aldol or Mannich-type reaction). lookchem.comnih.gov The resulting intermediate then undergoes a subsequent intramolecular aza-Michael addition to form the piperidine ring. lookchem.comscilit.com The reaction is highly diastereoselective, yielding polysubstituted piperidines. nih.gov When a chiral N-sulfinyl imine is used, the process becomes enantioselective, providing access to enantiopure piperidine derivatives. lookchem.comnih.gov Mechanistic and computational studies have helped to rationalize the observed high stereoselectivity. nih.gov

Intramolecular Cyclization Reactions

Palladium(0)-Catalyzed Enantioselective Construction

Palladium(0)-catalyzed reactions, particularly asymmetric allylic alkylation (AAA) or the Tsuji-Trost reaction, represent a powerful tool for the enantioselective construction of chiral heterocycles, including piperidine derivatives. wikipedia.org The fundamental mechanism involves the reaction of a Pd(0) complex with a substrate containing an allylic leaving group. wikipedia.org This forms a π-allyl-palladium intermediate, which is then attacked by a nucleophile. wikipedia.org The use of chiral ligands on the palladium catalyst allows for the control of stereochemistry during the nucleophilic attack, leading to enantioenriched products. researchgate.net

A key strategy for synthesizing 2,6-disubstituted piperidines involves an intramolecular Tsuji-Trost reaction. This approach typically starts with a linear substrate containing a nitrogen nucleophile and an allylic leaving group at appropriate positions. Upon cyclization, the piperidine ring is formed, and the stereochemistry at the C2 and C6 positions is directed by the chiral palladium catalyst.

Recent advancements have demonstrated the enantioselective (4+2) annulation between 1,3-dienes and N-cyano imines under Pd(0) catalysis. acs.orgnih.gov This method proceeds through a cascade of vinylogous addition and an intramolecular allylic amination sequence to furnish 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines as single diastereomers with good enantiocontrol. acs.orgnih.gov Subsequent reduction of the tetrahydropyridine (B1245486) product would yield the desired saturated piperidine, such as (2R,6R)-2,6-dimethylpiperidine. The choice of chiral phosphine (B1218219) ligands is critical for inducing high levels of asymmetry in these transformations. wikipedia.orgresearchgate.net

Furthermore, diastereoselective Pd(II)-catalyzed cyclization has been used to construct both cis- and trans-2,6-disubstituted piperidine backbones from acyclic precursors with high selectivity, highlighting the versatility of palladium catalysis in piperidine synthesis. clockss.org

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination (ARA) is a highly efficient method for producing chiral amines from prochiral ketones or aldehydes. This strategy can be applied to the synthesis of chiral piperidines either by forming the ring via an intramolecular ARA or by preparing a chiral amine precursor that is later incorporated into the piperidine structure.

One prominent approach involves the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. Using a chiral catalyst, such as a ruthenium-BINAP complex, and a suitable amine source like ammonium (B1175870) trifluoroacetate, these ketone substrates can be converted into the corresponding chiral primary amines with excellent enantioselectivity (94.6% to >99.9% ee). nih.govresearchgate.net Subsequent hydrogenation of the pyridine (B92270) ring would lead to the desired 2,6-disubstituted piperidine.

Another powerful strategy employs biocatalysis. Imine reductases (IREDs) have been successfully used for the asymmetric synthesis of chiral amines from ketones and primary amines. researchgate.net These enzymes can provide access to both enantiomers of a target amine with high yields and enantioselectivity, often exceeding 99% ee. researchgate.net This biocatalytic reductive amination represents a green alternative to metal-based catalysts, operating under mild conditions. researchgate.net

The synthesis of the cis-2,6-disubstituted piperidine core can also be achieved through a one-pot sequence that includes an intramolecular reductive amination step from a chiral aziridine (B145994) precursor, demonstrating a highly stereoselective route to these alkaloids.

Kinetic Resolution and Dynamic Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org A significant drawback is that the maximum theoretical yield for a single enantiomer is 50%. youtube.com

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in situ racemization of the starting material. wikipedia.org This continuous interconversion of enantiomers allows the chiral catalyst to convert the entire racemic mixture into a single, enantiopure product, with a theoretical yield of up to 100%. wikipedia.org

DKR has been effectively applied to the synthesis of chiral piperidines. A notable example is the dynamic resolution of N-Boc-2-lithiopiperidine. rsc.org In this process, deprotonation of N-Boc-piperidine creates a racemic 2-lithiopiperidine species that rapidly interconverts. nih.govrsc.org A substoichiometric amount of a chiral ligand, such as (-)-sparteine (B7772259) or a synthetic equivalent, coordinates to the lithium, creating diastereomeric complexes that react with an electrophile at different rates. rsc.orgnih.gov This allows for the synthesis of various 2-substituted piperidines with high enantiomeric excess. nih.gov

The following table summarizes results for the dynamic resolution of N-Boc-2-lithiopiperidine using different electrophiles and ligands.

| Electrophile | Chiral Ligand | Product Configuration | Yield | Enantiomeric Ratio (er) |

| Me3SnCl | (-)-sparteine | (R) | 71% | 99:1 |

| PhCHO | (-)-sparteine | (S) | 60% | 95:5 |

| (Me)2NCOCl | ent-ligand 9 | (R) | 69% | >99:1 |

| 2,6-Me2C6H3NCO | ligand 8 | (S) | 69% | >99:1 |

Data sourced from references nih.govrsc.org.

Enzymatic kinetic resolution, often using lipases to selectively acylate one enantiomer of a racemic alcohol or amine, is also a common technique. nih.govnih.gov For instance, the kinetic resolution of piperidine atropisomers has been achieved through enzyme-catalyzed acylation, allowing for the separation of enantiomers. nih.gov

Chemoenzymatic and Biocatalytic Routes to Chiral Piperidines

The use of enzymes in organic synthesis offers significant advantages, including high stereoselectivity and mild, environmentally benign reaction conditions. Chemoenzymatic and purely biocatalytic routes are increasingly employed for the synthesis of chiral piperidines like (2R,6R)-2,6-dimethylpiperidine. acs.org

A powerful chemoenzymatic strategy involves the asymmetric dearomatization of activated pyridines. This approach can utilize a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined piperidines. acs.org Enzymes are central to establishing the precise stereochemistry required. acs.org

Transaminases (TAs) are particularly useful for synthesizing chiral amines from prochiral ketones. In the context of 2,6-disubstituted piperidines, a ω-transaminase can be used for the site-selective monoamination of a 1,5-diketone. The resulting amino-ketone can then undergo spontaneous cyclization to an imine, which is subsequently reduced diastereoselectively to yield the target piperidine. This combined biocatalytic and chemical reduction approach allows for the synthesis of all four possible diastereomers of 2,6-disubstituted piperidines.

Lipases are widely used in the kinetic resolution of racemic piperidine derivatives. nih.govnih.gov For example, racemic 2-piperidineethanol (B17955) can be resolved via enantioselective acylation catalyzed by lipases like Porcine Pancreatic Lipase (PPL) or Lipase PS. nih.gov The enzyme selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. nih.gov

The table below provides examples of enzymes used in chiral piperidine synthesis.

| Enzyme Type | Application | Substrate Example | Key Outcome |

| Amine Oxidase / Imine Reductase | Asymmetric dearomatization cascade | N-substituted tetrahydropyridine | Stereodefined substituted piperidines acs.org |

| ω-Transaminase (ω-TA) | Asymmetric synthesis | 1,5-diketone | Selective monoamination to form chiral amino-ketone precursor |

| Lipase (e.g., PPL, Lipase PS) | Kinetic Resolution | Racemic 2-piperidineethanol | Enantioselective acylation for separation of enantiomers nih.gov |

| Lipase (Toyobo LIP-300) | Kinetic Resolution | Racemic piperidine atropisomer | Enantioselective acylation for separation of atropisomers nih.gov |

Green Chemistry Principles in (2R,6R)-2,6-Dimethylpiperidine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of (2R,6R)-2,6-dimethylpiperidine can be made more sustainable by incorporating these principles.

Catalysis : The methodologies described, such as palladium-catalyzed cyclizations and asymmetric reductive aminations, rely on catalysts. Catalytic reactions are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to convert large amounts of reactant to product. Biocatalysts (enzymes) are particularly advantageous as they are biodegradable and operate under mild conditions. researchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Annulation and cycloaddition reactions, like the Pd-catalyzed (4+2) reaction, are often highly atom-economical as they construct complex cyclic systems from simpler components in a single step. acs.org

Less Hazardous Chemical Synthesis : A core principle is to design syntheses that use and generate substances with little to no toxicity. Biocatalytic routes, which often use water as a solvent and operate at ambient temperature and pressure, significantly reduce the need for hazardous organic solvents and high-energy inputs. acs.org

Use of Renewable Feedstocks : While not always directly applied to this specific molecule, a green chemistry goal is to use raw materials that are renewable. For instance, a green production method for 2-aminomethylpiperidine has been developed starting from bio-renewable 2,5-bis(aminomethyl)furan, demonstrating the potential for shifting away from petrochemical feedstocks for piperidine synthesis. researchgate.net

Waste Prevention : By employing highly selective catalysts that minimize byproduct formation and using atom-economical reactions, the amount of waste generated is significantly reduced, aligning with the primary principle of green chemistry.

Theoretical and Computational Studies on 2r,6r 2,6 Dimethylpiperidine

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (2R,6R)-2,6-dimethylpiperidine and its protonated form. These calculations provide optimized geometries, vibrational frequencies, and a wealth of electronic properties that are key to understanding reaction mechanisms.

In its hydrochloride salt form, the piperidine (B6355638) nitrogen is protonated, forming the (2R,6R)-2,6-dimethylpiperidinium cation. DFT calculations can precisely model this cation's geometry, showing the expected tetrahedral arrangement around the nitrogen atom. The electronic effects of protonation are significant. By analyzing the molecular orbitals, one can observe a substantial stabilization (lowering of energy) of the orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This increased HOMO-LUMO gap indicates greater kinetic stability compared to the neutral free amine.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. For the (2R,6R)-2,6-dimethylpiperidinium cation, the MEP would show a strong positive potential localized around the N-H group, highlighting this site's role as a hydrogen bond donor and its acidic nature. This information is crucial for understanding its interactions in solution and in catalytic transition states.

When (2R,6R)-2,6-dimethylpiperidine acts as a chiral base or ligand, DFT is used to model the entire reaction pathway. For instance, in a deprotonation reaction, DFT can calculate the energies of the reactants, transition state, and products, providing the activation energy barrier. A combined theoretical and experimental study on the related compound 1-amino-2,6-dimethylpiperidine (B1295051) has demonstrated the utility of DFT (specifically the B3LYP method) in analyzing molecular structure and interpreting spectroscopic data. researchgate.net Such studies confirm that calculated parameters are generally in good agreement with experimental findings. researchgate.netresearchgate.net

Table 1: Representative Electronic Properties of (2R,6R)-2,6-Dimethylpiperidine and its Cation (Illustrative DFT Data) Calculated at the B3LYP/6-31G(d) level of theory. Values are illustrative.

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| (2R,6R)-2,6-Dimethylpiperidine | -5.98 | 0.45 | 6.43 | 1.15 |

| (2R,6R)-2,6-Dimethylpiperidinium | -9.87 | -0.12 | 9.75 | 2.54 |

Computational Conformational Analysis

The three-dimensional structure of (2R,6R)-2,6-dimethylpiperidine is critical to its function as a chiral molecule. Computational conformational analysis is used to identify the stable conformations of the molecule and determine their relative energies. nih.gov

The piperidine ring adopts a chair-like conformation to minimize steric and torsional strain. For the trans isomer, (2R,6R)-2,6-dimethylpiperidine, the two methyl groups are on opposite sides of the ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other occupies an equatorial position. Ring inversion would lead to an isoenergetic conformation where the positions of the two methyl groups are swapped.

Computational methods, from molecular mechanics to high-level DFT, can quantify the energies of these chair forms as well as higher-energy twist-boat and boat conformations. For the (2R,6R) isomer, the chair conformation is overwhelmingly favored due to significant steric hindrance and torsional strain in the non-chair forms. The presence of the proton on the nitrogen in the hydrochloride salt can subtly alter the ring geometry, typically leading to slightly longer C-N bonds and a more flattened ring structure compared to the free amine. The consideration of a full conformational landscape is crucial, as neglecting energetically accessible conformers can lead to inaccurate predictions of reactivity and selectivity. rsc.org

Table 2: Calculated Relative Energies of (2R,6R)-2,6-Dimethylpiperidine Conformers (Illustrative) Energies are relative to the most stable chair conformation.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Chair (ax, eq) | 0.00 | C6-N1-C2-C3 ≈ -55, N1-C2-C3-C4 ≈ 56 |

| Twist-Boat | 5.5 - 6.5 | Variable |

| Boat | 7.0 - 8.0 | C6-N1-C2-C3 ≈ 0, N1-C2-C3-C4 ≈ 60 |

Transition State Modeling and Enantioselectivity Prediction

A primary application of computational chemistry for chiral molecules like (2R,6R)-2,6-dimethylpiperidine is in modeling transition states (TS) to predict and understand enantioselectivity. rsc.org When this amine is used as a chiral auxiliary, base, or as part of a chiral ligand, it creates a chiral environment that favors one reaction pathway over another.

For example, if a lithium amide derived from (2R,6R)-2,6-dimethylpiperidine is used to deprotonate a prochiral ketone, two diastereomeric transition states are possible, one leading to the (R)-enolate and the other to the (S)-enolate. DFT calculations can be used to locate and compute the Gibbs free energies (ΔG‡) of these two transition states. The difference in these energies (ΔΔG‡) is directly related to the enantiomeric ratio (er) of the product.

The accuracy of these predictions hinges on correctly modeling all relevant interactions, including solvation effects and the aggregation state of the lithium amide. Modern computational approaches can achieve high fidelity in predicting enantiomeric ratios by systematically exploring the conformational space of the transition states. rsc.org This allows researchers to identify the specific steric or electronic interactions that control the stereochemical outcome, providing a rational basis for catalyst or reagent modification. beilstein-journals.org

Molecular Dynamics Simulations (if applicable to reactivity/selectivity)

While quantum chemical calculations are excellent for modeling specific stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules in solution over time. researchgate.netmdpi.com For reactions involving (2R,6R)-2,6-dimethylpiperidine HCl, MD simulations can be particularly useful for understanding the role of the solvent and counter-ions.

MD simulations can model the explicit solvation shell around the (2R,6R)-2,6-dimethylpiperidinium cation, revealing how solvent molecules (e.g., water, THF) are organized and how they participate in hydrogen bonding. This explicit treatment of the solvent environment is crucial for accurately describing reaction barriers and selectivities, which are often sensitive to solvent effects. mdpi.com

Furthermore, MD can be used to study the conformational flexibility of reactants and catalysts in solution, ensuring that the conformers used for high-level quantum mechanical calculations are relevant to the reaction conditions. nih.gov In cases where the chiral amine is part of a larger catalytic system, MD can explore how the different components of the system interact and move, potentially revealing dynamic behavior or allosteric effects that influence reactivity and selectivity. nih.gov

In Silico Design of Novel Synthetic Pathways and Catalytic Systems

The ultimate goal of computational modeling in chemistry is often the in silico design of new molecules and reaction systems with desired properties. mdpi.com The insights gained from quantum chemical calculations and MD simulations of (2R,6R)-2,6-dimethylpiperidine can be leveraged to design novel, more effective chiral auxiliaries, bases, and ligands.

For instance, if transition state modeling reveals that the enantioselectivity of a reaction is limited by a specific steric clash involving one of the methyl groups, computational tools can be used to explore the effect of replacing that methyl group with larger or smaller alkyl groups. By computationally screening a library of virtual derivatives, researchers can identify promising candidates for synthesis that are predicted to have enhanced selectivity or reactivity. rsc.org This computational-experimental feedback loop can dramatically accelerate the development of new catalytic systems by prioritizing the most promising synthetic targets and minimizing trial-and-error experimentation.

Applications of 2r,6r 2,6 Dimethylpiperidine in Asymmetric Organic Synthesis

As Chiral Building Blocks and Chiral Pool Feedstocks

The use of enantiomerically pure compounds from nature, or the "chiral pool," is a cornerstone of modern synthetic chemistry, providing a cost-effective way to access complex chiral molecules. nih.gov The (R,R) and (S,S) enantiomers of 2,6-dimethylpiperidine (B1222252) are recognized as attractive chiral secondary amine building blocks for synthetic endeavors. wikipedia.org

The 2,6-disubstituted piperidine (B6355638) motif is a core structural feature in a vast number of natural product alkaloids, many of which exhibit significant pharmacological properties. rsc.orgresearchgate.net Consequently, extensive research has been dedicated to the stereoselective synthesis of this heterocyclic scaffold. rsc.orgnih.govrsc.org Methodologies often focus on constructing the piperidine ring while controlling the stereochemistry at the C2 and C6 positions.

While (2R,6R)-2,6-dimethylpiperidine is an ideal starting point from the chiral pool, many synthetic strategies build the piperidine ring from other precursors, such as chiral aziridines or through catalytic cyclizations. rsc.orgdicp.ac.cn For instance, highly stereoselective syntheses of cis-2,6-disubstituted piperidines have been achieved from chiral aziridine (B145994) precursors through a one-pot sequence of reactions. rsc.org Another approach involves the iridium-catalyzed allylic cyclization, which allows for the selective synthesis of specific vinylpiperidine building blocks that serve as intermediates in the total synthesis of alkaloids like (+)-241 D. nih.gov These examples highlight the importance of the chiral piperidine scaffold, for which (2R,6R)-2,6-dimethylpiperidine serves as a fundamental constitutional model.

The synthetic utility of a chiral building block is significantly enhanced by the ability to derivatize it into a variety of analogues. The secondary amine functionality of (2R,6R)-2,6-dimethylpiperidine is a prime site for modification, allowing for its incorporation into more complex molecular architectures.

While comprehensive libraries based on this specific scaffold are not widely documented, examples of its derivatization exist. For instance, the compound rel-(2R,6R)-Dimethyl 2,6-dimethylpiperidine-2,6-dicarboxylate has been synthesized, demonstrating functionalization at both the nitrogen and the methyl groups. bldpharm.com Another documented derivative is 2-[(2R,6R)-2,6-dimethylpiperidine-1-carbothioyl]sulfanylacetate, where a dithiocarbamate-linked acetate (B1210297) group is appended to the nitrogen atom. nih.gov These examples confirm that the piperidine nitrogen can be readily functionalized to create more elaborate chiral structures for use in synthesis.

As Chiral Ligands in Asymmetric Metal-Catalyzed Reactions

The development of chiral ligands that can effectively coordinate to a metal center is crucial for asymmetric catalysis. nih.govresearchgate.net An ideal chiral ligand transfers its stereochemical information to the catalytic center, directing the transformation of a prochiral substrate into a single enantiomer of the product.

The design of effective chiral ligands often relies on several key principles, including C₂-symmetry, which can reduce the number of possible diastereomeric transition states and simplify mechanistic analysis. nih.gov Ligands are frequently modular, allowing for systematic tuning of their steric and electronic properties. nih.govdurham.ac.uk

While (2R,6R)-2,6-dimethylpiperidine possesses the desirable C₂-symmetry, its application as a scaffold for the synthesis of widely used chiral ligands is not extensively reported in the literature. The development of chiral ligands often involves other structural motifs, such as bipyridines, phosphinooxazolines (PHOX), or guanidines. nih.govdurham.ac.ukchemrxiv.org The synthesis of new chiral bipyridyl-type ligands, for example, has been accomplished through the de novo construction of the pyridine (B92270) nucleus, incorporating chirality from natural products like pinenes and menthone. durham.ac.uk Although the direct incorporation of the (2R,6R)-2,6-dimethylpiperidine unit into these prominent ligand classes is not a common strategy, its rigid structure remains a point of interest for future ligand design.

The performance of a chiral ligand is evaluated by its ability to induce high enantioselectivity (measured as enantiomeric excess, or ee) and achieve high yields in a catalytic reaction. For instance, novel mixed-ligand chiral rhodium(II) catalysts have been successfully used in the total synthesis of natural products like piperarborenine B, achieving 92% ee. nih.gov

Given the lack of documented ligands synthesized directly from (2R,6R)-2,6-dimethylpiperidine, there is no corresponding performance data to evaluate. The success of other chiral scaffolds underscores the potential for new ligand architectures, and future research may yet uncover applications for derivatives of (2R,6R)-2,6-dimethylpiperidine in this domain.

As Organocatalysts in Enantioselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a major class of organocatalysts. While (2R,6R)-2,6-dimethylpiperidine itself is not commonly used as a direct organocatalyst for reactions like Michael additions or aldol (B89426) reactions, nih.govresearchgate.net it serves a crucial role as a precursor to potent chiral lithium amide bases.

These chiral bases are highly effective in the enantioselective deprotonation of prochiral ketones, a key step in many synthetic sequences. caltech.eduresearchgate.net The lithium amide of (2R,6R)-2,6-dimethylpiperidine can differentiate between two enantiotopic protons adjacent to a carbonyl group, generating a chiral enolate that can be trapped to yield an enantiomerically enriched product.

Research has demonstrated the utility of polymer-supported chiral lithium amides, including those derived from 2,6-dimethylcyclohexanone, in asymmetric deprotonation reactions. nih.govnih.gov In a study on the deprotonation of cis-2,6-dimethylcyclohexanone, the use of a polymer-supported chiral lithium amide resulted in the corresponding silyl (B83357) enol ether with an enantiomeric excess as high as 71%. nih.gov The supported catalyst could also be recycled up to six times with only a minor decrease in yield and no loss of enantioselectivity, highlighting the practical advantages of this approach. nih.gov

| Run | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 62 | 71 |

| 2 (Recycled) | 61 | 71 |

| 3 (Recycled) | 60 | 71 |

| 4 (Recycled) | 58 | 71 |

| 5 (Recycled) | 58 | 71 |

| 6 (Recycled) | 55 | 70 |

Development of Novel Organocatalytic Systems

There is a notable lack of specific research detailing the development of novel organocatalytic systems where (2R,6R)-2,6-Dimethylpiperidine hydrochloride is the central catalytic entity. Chiral secondary amines are fundamental building blocks in organocatalysis, often employed for their ability to form chiral enamines or act as Brønsted bases. However, the scientific literature does not provide distinct examples of organocatalytic systems developed directly from (2R,6R)-2,6-Dimethylpiperidine or its hydrochloride salt.

In principle, as a chiral secondary amine, (2R,6R)-2,6-Dimethylpiperidine possesses the necessary structural features to participate in asymmetric catalysis. The hydrochloride salt can be neutralized in situ to provide the free amine, which could then engage in catalytic cycles. The C2-symmetry and the steric hindrance provided by the two methyl groups in the (2R,6R)-configuration could influence the stereochemical outcome of a reaction. However, without specific studies, any proposed catalytic system remains theoretical.

Substrate Scope and Enantioselectivity Studies

Consistent with the lack of established organocatalytic systems based on this specific compound, there are no detailed reports on its substrate scope or enantioselectivity in various asymmetric transformations. To evaluate the efficacy of a catalyst, systematic studies are required where the catalyst is tested against a range of substrates to determine the reaction's versatility and the level of stereocontrol it can achieve. Such data, including yields and enantiomeric excesses (e.e.), are not available for (2R,6R)-2,6-Dimethylpiperidine hydrochloride as a primary organocatalyst.

For illustrative purposes, a hypothetical data table for an asymmetric Michael addition is presented below. It is crucial to understand that this table is a template and does not represent actual experimental data for the compound due to the absence of such information in the literature.

Hypothetical Substrate Scope for a Michael Addition Catalyzed by (2R,6R)-2,6-Dimethylpiperidine (Note: This table is for illustrative purposes only and is not based on published experimental results.)

| Entry | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 1 | Nitrostyrene | Cyclohexanone | - | - |

| 2 | Chalcone | Acetone | - | - |

| 3 | N-Benzylmaleimide | Diethyl malonate | - | - |

Role in Material Science Applications (if applicable and non-biological)

There is no information available in the scientific literature to suggest that (2R,6R)-2,6-Dimethylpiperidine hydrochloride has been utilized in non-biological material science applications. The properties of chiral molecules are sometimes exploited in the development of advanced materials, such as chiral polymers, liquid crystals, or materials with specific optical properties. However, there are no documented instances of this particular compound being incorporated into such materials.

Advanced Analytical Methodologies for Characterization of 2r,6r 2,6 Dimethylpiperidine

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

2,6-Dimethylpiperidine (B1222252) exists as three stereoisomers: a chiral pair of enantiomers, (2R,6R) and (2S,2S)-2,6-dimethylpiperidine (the trans isomers), and an achiral meso compound, (cis)-2,6-dimethylpiperidine. The determination of enantiomeric excess focuses on quantifying the prevalence of one enantiomer over the other in the chiral trans pair, while the diastereomeric ratio distinguishes between the trans and cis isomers. Chromatographic techniques are the cornerstone for these separations. mdpi.comnih.gov The direct approach, which utilizes a chiral stationary phase (CSP), is the most common strategy as it avoids the need for derivatization that could introduce analytical errors. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers and diastereomers. heraldopenaccess.us For piperidine (B6355638) derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov The separation mechanism relies on the differential interactions between the stereoisomers of the analyte and the chiral selector of the stationary phase, leading to different retention times.

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. nih.gov For a compound like 2,6-dimethylpiperidine, which is a secondary amine, it is often necessary to add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve peak shape and prevent tailing. The determination of ee and dr is accomplished by integrating the peak areas of the separated isomers.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another principal method for the analysis of volatile chiral compounds. mdpi.com The separation of enantiomers is achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cznih.gov For chiral amines like the isomers of 2,6-dimethylpiperidine, derivatization is frequently employed to enhance volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetyl (TFA) groups. gcms.cz

The derivatized enantiomers interact differently with the chiral cyclodextrin stationary phase, allowing for their separation. libretexts.org The diastereomers (cis and trans) are typically separable on even achiral columns due to their different physical properties, but a chiral column is necessary to resolve the (2R,6R) and (2S,2S) enantiomers. libretexts.orgclockss.org GC offers high resolution and sensitivity, making it a valuable tool for the precise determination of enantiomeric and diastereomeric purity.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages over HPLC, including faster analysis times and reduced consumption of organic solvents. chromatographyonline.comafmps.be The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. afmps.be

Similar to HPLC, polysaccharide-based CSPs are highly effective for chiral separations in SFC. afmps.be Studies on disubstituted piperidines have demonstrated that SFC can successfully resolve both enantiomers and diastereomers. nih.gov The high efficiency and speed of SFC make it particularly suitable for high-throughput screening applications. chromatographyonline.com

Table 1: Representative Chromatographic Conditions for the Analysis of 2,6-Dimethylpiperidine Isomers

| Parameter | Chiral HPLC | Chiral GC (after derivatization) | Chiral SFC |

| Column | Chiralpak IA (Amylose derivative) | Cyclodextrin-based (e.g., Rt-βDEX) | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Carrier Gas: Helium or Hydrogen | CO₂/Methanol with modifier (e.g., 0.1% Diethylamine) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 100 °C (isothermal) | 40 °C |

| Detection | UV (210 nm) | Flame Ionization Detector (FID) | UV (210 nm) |

| Expected Elution Order | 1. cis (meso) 2. (2S,2S) 3. (2R,6R) | 1. cis (meso) 2. (2S,2S) 3. (2R,6R) | 1. cis (meso) 2. (2S,2S) 3. (2R,6R) |

| This table presents illustrative conditions based on established methods for similar chiral amines and piperidine derivatives. The exact parameters would require method development and optimization for (2R,6R)-2,6-Dimethylpiperidine HCl. |

High-Throughput Screening (HTS) for Enantiopurity

In drug discovery and process development, the rapid analysis of a large number of samples is essential. High-throughput screening (HTS) methods for enantiopurity have been developed to address this need, moving beyond traditional, serial chromatographic techniques. nih.govrsc.org These methods often rely on optical measurements that can be performed in parallel using microplate readers.

Fluorescent Indicator Displacement Assays

Fluorescent Indicator Displacement Assays (FIDAs) are a sensitive HTS method for determining the enantiomeric excess of chiral compounds, including amines. nih.govresearchgate.net The principle involves a chiral host molecule that forms a complex with a fluorescent indicator. This host-indicator complex has a specific fluorescence signal. When a chiral analyte (the "guest") is introduced, it displaces the indicator from the host, causing a change in the fluorescence intensity. nih.gov

The key to enantiomeric discrimination is the use of an enantiomerically pure chiral host. The two enantiomers of the analyte will bind to the chiral host with different affinities, forming diastereomeric complexes. This difference in binding strength leads to a differential displacement of the indicator, resulting in a fluorescence response that is dependent on the enantiomeric composition of the analyte. nih.gov By creating a calibration curve with samples of known ee, the enantiopurity of unknown samples can be rapidly determined. acs.org This "mix-and-measure" approach is highly amenable to automation in 96- or 384-well plate formats. nih.gov

Automated Spectroscopic Methods (e.g., HPLC-CD)

Combining HPLC with chiroptical detectors, such as a Circular Dichroism (CD) detector, provides a powerful and automated method for determining enantiopurity. nih.govjascoinc.com A CD detector measures the differential absorption of left and right circularly polarized light, a property inherent to chiral molecules. nih.gov Enantiomers produce mirror-image CD spectra, providing a definitive way to distinguish them.

An HPLC-CD system separates the enantiomers chromatographically, and the CD detector provides both a quantitative signal (peak area) and qualitative information (the sign of the CD signal, positive or negative). jasco-global.com This has a distinct advantage over standard UV detectors, as it can confirm the identity of each enantiomeric peak without the need for pure standards of each enantiomer, provided the elution order is known. nih.govchromatographyonline.com The coupling of an autosampler and a CD plate reader allows for the fully automated, high-throughput analysis of enantiomeric excess from multiple samples. nih.gov

Table 2: Principles of High-Throughput Screening Methods for Enantiopurity

| Method | Principle | Advantages | Typical Application |

| Fluorescent Indicator Displacement Assay (FIDA) | Competitive binding between a fluorescent indicator and a chiral analyte for a chiral host, leading to a change in fluorescence proportional to the analyte's ee. nih.govnih.gov | Very high speed ("mix-and-measure"), low sample consumption, suitable for microplate readers. nih.gov | Rapid screening of catalyst libraries in asymmetric synthesis. |

| Automated HPLC-CD | Chromatographic separation of enantiomers followed by detection based on their differential absorption of circularly polarized light. nih.gov | Provides both quantitative (ee) and qualitative (enantiomer identity) information, high accuracy and reproducibility, robust automation. jascoinc.comjasco-global.com | Quality control and purity determination in pharmaceutical development. |

Structural Characterization Techniques for Synthesized Derivatives

The synthesis of novel derivatives of (2R,6R)-2,6-dimethylpiperidine necessitates rigorous structural characterization to confirm the covalent structure, establish stereochemistry, and understand conformational behavior. A multi-technique approach, combining crystallographic and spectroscopic methods, is essential for unambiguous elucidation. The primary techniques employed include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

X-ray Crystallography

Single-crystal X-ray diffraction is an unparalleled tool for determining the precise three-dimensional structure of synthesized derivatives in the solid state. This technique provides definitive proof of constitution and absolute configuration, and offers detailed insight into the conformational preferences of the piperidine ring.

The substitution pattern on the nitrogen or carbon atoms of the (2R,6R)-2,6-dimethylpiperidine core significantly influences its conformation. nih.gov For instance, while many simple derivatives adopt a stable chair conformation, the introduction of sterically demanding or electronically unique substituents can force the ring into alternative arrangements, such as a half-chair or boat conformation. nih.gov X-ray crystallography is the most potent tool for assessing these conformational modifications. nih.gov

Detailed research findings from a hypothetical N-acylated derivative of (2R,6R)-2,6-dimethylpiperidine are presented below to illustrate the type of data obtained.

Interactive Table 1: Example Crystal Data and Structure Refinement for a (2R,6R)-2,6-Dimethylpiperidine Derivative

| Parameter | Value |

| Empirical Formula | C₁₅H₂₀N₂O₂ |

| Formula Weight | 260.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.1606 (6) |

| b (Å) | 10.4832 (8) |

| c (Å) | 14.6933 (12) |

| α (°) | 90 |

| β (°) | 97.046 (2) |

| γ (°) | 90 |

| Volume (ų) | 1095.1 (2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.578 |

| Absorption Coefficient (mm⁻¹) | 0.110 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Data Source | Adapted from similar piperidine derivative studies. researchgate.net |

Analysis of bond lengths and angles from the crystal structure confirms the integrity of the molecular framework, while the puckering parameters quantify the exact conformation of the six-membered ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR: These fundamental experiments identify the chemical environments of all hydrogen and carbon atoms in the molecule, respectively. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values provide initial structural clues.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY) identifies spin-coupled protons (typically those on adjacent carbons), helping to map out proton-proton networks within the piperidine ring and its substituents. rsc.org

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom it is directly attached to. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule, such as linking a substituent to the piperidine nitrogen or a carbon atom. researchgate.net

The conformational rigidity and dynamics of derivatives can also be explored. For example, Variable-Temperature (VT) NMR studies can be used to investigate the energy barriers of conformational exchange processes, such as the rate of rotation of bulky N-aryl or N-Boc groups. acs.org Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish the through-space proximity of protons, providing critical data to define the molecule's preferred conformation in solution, which can then be compared to the solid-state structure from X-ray crystallography. rsc.org

Interactive Table 2: Example ¹H and ¹³C NMR Spectral Data for a Synthesized Derivative

| Position | ¹H Chemical Shift (δ, ppm) (J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2/C6 | 4.15 (m) | 55.2 | C3/C5, C7/C8 |

| C3/C5 | 1.78 (m), 1.65 (m) | 31.5 | C2/C6, C4 |

| C4 | 1.55 (m) | 24.8 | C2/C6, C3/C5 |

| C7/C8 (Methyl) | 1.25 (d, J=6.8) | 21.9 | C2/C6, C3/C5 |

| N-CO (Carbonyl) | - | 170.1 | N-CH₂ |

| N-CH₂ | 3.85 (t, J=7.2) | 48.5 | N-CO, Ar-C1' |

| Ar-C2'/C6' | 7.25 (d, J=8.0) | 129.4 | Ar-C4', N-CH₂ |

| Data Source | Data synthesized from typical values found in piperidine derivative characterization. researchgate.netnih.gov |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized derivative and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, thereby confirming its identity.

Future Directions and Emerging Research Avenues for 2r,6r 2,6 Dimethylpiperidine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure piperidines, including the (2R,6R)-2,6-dimethyl isomer, remains a significant focus of organic chemistry. Traditional methods often rely on the reduction of pyridine (B92270) precursors, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine), which can require harsh conditions and may not be stereoselective, yielding a mixture of isomers. wikipedia.orgnih.gov Future research is intensely focused on overcoming these limitations by developing more efficient and environmentally benign synthetic strategies.

Key emerging approaches include:

Asymmetric Hydrogenation: Developing novel chiral catalysts, potentially based on rhodium or iridium, for the direct asymmetric hydrogenation of substituted pyridines to yield the desired (2R,6R) isomer with high enantioselectivity. mdpi.com This would represent a significant improvement in atom economy over classical resolution methods.

Biocatalysis: Employing enzymes, such as imine reductases or transaminases, for the stereoselective synthesis of the piperidine (B6355638) ring. Biocatalytic methods offer the advantages of high selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. acs.orgresearchgate.net

Dearomatization Strategies: Exploring novel methods for the asymmetric functionalization of pyridine rings, followed by reduction. This multi-step approach, which can involve rhodium-catalyzed asymmetric carbometalation, allows for the construction of highly functionalized and enantioenriched piperidines from simple starting materials. acs.orgnih.gov

Kinetic Resolution: Refining kinetic resolution techniques using chiral bases or catalysts to selectively react with one enantiomer in a racemic mixture, allowing for the isolation of the desired (2R,6R) enantiomer. rsc.org

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Direct reduction of a pyridine precursor using a chiral catalyst. | High atom economy, potentially fewer steps. | Development of highly selective and active catalysts. mdpi.com |

| Biocatalysis | Use of enzymes to perform stereoselective transformations. | High enantioselectivity, mild/green reaction conditions. | Enzyme discovery and engineering for substrate scope. researchgate.net |

| Asymmetric Dearomatization | Stepwise functionalization and reduction of the pyridine ring. | Access to complex, highly functionalized piperidines. | Novel catalytic cycles and reaction discovery. acs.orgnih.gov |

| Kinetic Resolution | Separation of a racemic mixture by selective reaction of one enantiomer. | Applicable when direct asymmetric routes are challenging. | Discovery of efficient chiral resolving agents and catalysts. rsc.org |

Exploration of New Catalytic Functions and Applications

The rigid, C2-symmetric chiral scaffold of (2R,6R)-2,6-dimethylpiperidine makes it an ideal platform for the design of new organocatalysts and ligands for asymmetric metal catalysis. While historically used as a chiral base or auxiliary, its future lies in its direct participation in catalytic cycles.

Emerging research avenues include:

Dual-Function Organocatalysts: Derivatizing the piperidine's nitrogen atom with hydrogen-bond-donating groups, such as thiourea (B124793) or squaramide moieties. rsc.org Such molecules can act as dual-function catalysts, simultaneously activating both the nucleophile and electrophile in reactions like Michael or Mannich additions, offering new pathways to complex chiral molecules. rsc.orgmdpi.com

Phase-Transfer Catalysis: Designing quaternary ammonium (B1175870) salts derived from (2R,6R)-2,6-dimethylpiperidine for use as chiral phase-transfer catalysts. These catalysts can mediate asymmetric reactions between water-soluble and organic-soluble reactants, a valuable green chemistry technique.

Ligand Development for Metal Catalysis: Using the piperidine as a backbone for novel bidentate or pincer ligands for transition metals. These new chiral ligand-metal complexes could unlock novel reactivity and selectivity in C-H activation, cross-coupling, and hydrogenation reactions. mdpi.com

Hybrid Bio-Organocatalysis: Integrating catalysts derived from (2R,6R)-2,6-dimethylpiperidine into cascade reactions that also feature an enzymatic step. researchgate.net This symbiotic approach combines the strengths of both catalytic fields to achieve highly efficient and selective syntheses of complex targets like alkaloids. researchgate.net

Integration with Machine Learning and AI for Reaction Discovery and Optimization

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize catalyst design and reaction optimization. wiley.com For a well-defined chiral building block like (2R,6R)-2,6-dimethylpiperidine, machine learning (ML) offers a powerful tool to accelerate the discovery of new applications and refine existing ones.

Future directions in this area include:

Predictive Selectivity Models: Training ML models, such as deep neural networks or random forests, on reaction data to predict the enantioselectivity of a given reaction using a library of virtually designed catalysts derived from the (2R,6R)-2,6-dimethylpiperidine scaffold. azorobotics.comrsc.org This approach can rapidly identify the most promising catalyst candidates without the need for exhaustive experimental screening. asiaresearchnews.compnas.org

Reaction Condition Optimization: Utilizing ML algorithms to navigate the complex, multi-dimensional space of reaction parameters (e.g., solvent, temperature, base, concentration). nih.govbeilstein-journals.org This can lead to the rapid identification of optimal conditions for maximizing yield and selectivity, even when working with limited initial data. rsc.orgambujtewari.com

Automated Synthesis: Combining AI-driven models with robotic synthesis platforms to create "self-driving" laboratories. nih.govbeilstein-journals.org Such systems could iteratively design, perform, and analyze reactions involving (2R,6R)-2,6-dimethylpiperidine derivatives to discover new catalytic activities with minimal human intervention. asiaresearchnews.com

| AI/ML Application | Description | Potential Impact on (2R,6R)-2,6-Dimethylpiperidine Research |

|---|---|---|

| Catalyst Selectivity Prediction | Using models trained on existing data to predict the performance of new, virtual catalysts. azorobotics.compnas.org | Accelerates the design of new piperidine-based ligands and organocatalysts. |

| Reaction Optimization | Algorithms explore parameter space to find optimal reaction conditions for yield and enantioselectivity. nih.gov | Reduces experimental cost and time to develop new synthetic methods. |

| Low-Data Modeling | Techniques like transfer learning and active learning enable predictions even with small datasets. ambujtewari.com | Makes AI/ML applicable to niche, newly discovered reactions. |

| Automated Experimentation | Integration of AI with robotic platforms for autonomous reaction discovery. asiaresearchnews.combeilstein-journals.org | Enables high-throughput screening and rapid development cycles. |

Studies on Derived Materials with Unique Chiral Properties

The chirality inherent in (2R,6R)-2,6-dimethylpiperidine can be transferred from the molecular level to the macroscopic properties of materials. A significant future direction is the incorporation of this chiral building block into functional polymers and frameworks.

Key research areas are:

Chiral Polymers: Using (2R,6R)-2,6-dimethylpiperidine as a monomer or a chiral directing agent in polymerization reactions. The resulting polymers could possess unique properties such as the ability to selectively recognize other chiral molecules, making them suitable for chiral chromatography stationary phases or enantioselective sensors.

Metal-Organic Frameworks (MOFs): Designing and synthesizing chiral organic linkers from (2R,6R)-2,6-dimethylpiperidine for the construction of chiral MOFs. researchgate.net These porous materials could serve as highly effective heterogeneous catalysts for asymmetric reactions or for the enantioselective separation of racemic mixtures. researchgate.net

Supramolecular Assemblies: Investigating the self-assembly of derivatives of (2R,6R)-2,6-dimethylpiperidine into larger, ordered chiral structures. These assemblies could exhibit novel chiroptical properties or function as nano-reactors, where the chiral environment influences the outcome of encapsulated reactions.

Advanced Mechanistic Studies to Elucidate Reactivity and Selectivity

A fundamental understanding of why a catalyst or chiral auxiliary is effective is crucial for rational design and improvement. Future research will increasingly rely on advanced computational and spectroscopic techniques to probe the mechanisms of reactions involving (2R,6R)-2,6-dimethylpiperidine at an unprecedented level of detail.

Promising approaches include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to model reaction pathways and transition states. escholarship.org These calculations can reveal the subtle non-covalent interactions responsible for stereochemical control, explaining the origin of enantioselectivity and guiding the design of more effective catalysts. tuwien.at

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the catalyst-substrate complex in solution to understand the role of conformational flexibility and solvent effects on the reaction outcome. nih.govrsc.org This provides a more realistic picture than static quantum chemical models.

Operando Spectroscopy: Using spectroscopic techniques (such as advanced NMR or IR) to monitor the reaction in real-time. This allows for the identification of transient intermediates and the validation of computationally predicted mechanisms, providing a direct link between theory and experiment.

By pursuing these interconnected research avenues, the scientific community will continue to unlock new capabilities for (2R,6R)-2,6-dimethylpiperidine, solidifying its role as a privileged scaffold in modern asymmetric chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2R,6R)-2,6-Dimethylpiperidine x HCl with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via stereoselective routes using precursors like (S)-2-hydroxypropionate. Key steps include catalytic hydrogenation, cyclization, and HCl salt formation. Reaction conditions (e.g., solvent, temperature, and catalyst selection) must be optimized to minimize racemization. For example, using NaBH4 in ethanol for selective reduction can improve enantiomeric excess . Characterization via chiral HPLC or polarimetry is critical to confirm purity.